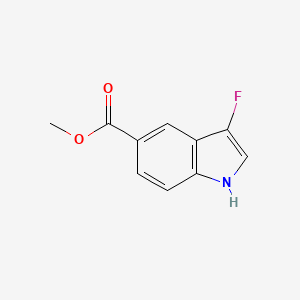

Methyl 3-fluoro-1H-indole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWVGMFOJZFBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of Methyl 3 Fluoro 1h Indole 5 Carboxylate

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). researchgate.net The pyrrole (B145914) moiety of the indole is significantly more reactive than the benzene (B151609) ring.

Regioselectivity and Directing Effects of Fluoro and Carboxylate Groups

In an unsubstituted indole, the C3 position is the most nucleophilic and therefore the most reactive site for electrophilic attack. researchgate.netic.ac.uk However, in Methyl 3-fluoro-1H-indole-5-carboxylate, the C3 position is already substituted with a fluorine atom. This blockage redirects electrophilic attack to other positions on the indole ring. The regiochemical outcome is determined by the combined directing effects of the C3-fluoro and C5-carboxylate groups.

C3-Fluoro Group: Fluorine is an electronegative atom that deactivates the ring towards electrophilic substitution through a negative inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the aromatic system via a positive resonance effect (+R). lumenlearning.comlibretexts.org This resonance effect directs incoming electrophiles to the ortho (C2, C4) and para (C7) positions.

C5-Carboxylate Group (Methyl Ester): The methyl carboxylate group is a deactivating group due to both its inductive and resonance electron-withdrawing effects (-I, -R). youtube.com It directs incoming electrophiles to the meta positions (C4, C6).

Summary of Directing Effects:

| Position | Effect of C3-Fluoro (Ortho/Para Director) | Effect of C5-Carboxylate (Meta Director) | Predicted Outcome |

| C2 | Ortho (Activating) | - | Possible, but less favored than benzene ring positions |

| C4 | Ortho (Activating) | Meta (Directing) | Highly favored position |

| C6 | - | Meta (Directing) | Favored position |

| C7 | Para (Activating) | - | Possible, but less favored than C4/C6 |

Friedel-Crafts Alkylation and Acylation on Indole Carboxylates

Friedel-Crafts reactions are a fundamental class of EAS used to form new carbon-carbon bonds by reacting an aromatic ring with an alkyl halide (alkylation) or an acyl halide/anhydride (acylation) in the presence of a Lewis acid catalyst. wikipedia.orgrsc.org

The application of Friedel-Crafts reactions to the indole nucleus is well-established, typically occurring at the C3 position. acs.org For this compound, the presence of two electron-withdrawing groups (fluoro and carboxylate) deactivates the indole ring, making Friedel-Crafts reactions more challenging than for unsubstituted indole. Harsher reaction conditions or stronger Lewis acids may be required to overcome this reduced reactivity. nih.gov The regioselectivity would follow the principles outlined in the previous section, with alkylation or acylation expected primarily at the C4 or C6 positions of the benzene ring. Research on indoles with electron-withdrawing groups has shown that these substituents can hinder the reaction efficiency. acs.orgnih.gov

For instance, studies on the Friedel-Crafts alkylation of various substituted indoles have demonstrated that electron-withdrawing groups can lead to lower yields compared to electron-donating groups. nih.govmdpi.com

Table of Representative Friedel-Crafts Reactions on Substituted Indoles:

| Indole Substrate | Electrophile | Catalyst | Product Position | Yield |

| 5-Bromoindole | β-Nitrostyrene | (CuOTf)₂·C₆H₆ | C3 | 88% mdpi.com |

| 5-Nitroindole | Ketimine | Chiral Phosphoric Acid | C3 | 94% ee acs.org |

| Methyl Indole-5-carboxylate | Michael Acceptor | Brønsted Acid | C3 | 80% acs.org |

Functional Group Interconversions of the Methyl Ester

The methyl ester at the C5 position is a versatile functional group that can be converted into other derivatives, such as carboxylic acids, amides, and alcohols.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 3-fluoro-1H-indole-5-carboxylic acid. This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed using aqueous solutions of alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a polar solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). Acid-catalyzed hydrolysis can be performed with strong acids like hydrochloric acid (HCl) in an aqueous medium.

Typical Conditions for Indole Ester Hydrolysis:

| Reagent | Solvent | Conditions | Product |

| LiOH | THF/H₂O | Room Temperature | Carboxylic Acid nih.gov |

| NaOH or KOH | Methanol/H₂O | Reflux | Carboxylic Acid nih.gov |

| Aqueous HCl | Heat | Reflux | Carboxylic Acid |

Amidation and Reduction Reactions

Amidation: The methyl ester can be converted directly to an amide by reaction with a primary or secondary amine. masterorganicchemistry.com This reaction, known as aminolysis, often requires elevated temperatures to proceed. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). nih.govacs.org

Reduction: The ester group can be reduced to a primary alcohol, yielding (3-fluoro-1H-indol-5-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation and is effective for both aromatic and aliphatic esters. commonorganicchemistry.com Other reagents like sodium borohydride (B1222165) (NaBH₄) are generally too mild to reduce esters but can be effective in the presence of certain additives or in specific solvent systems like methanol at reflux. researchgate.net More recent methods have utilized reagents like aminodiborane or manganese catalysts for this reduction. rsc.orgnih.gov

Summary of Ester Reduction Methods:

| Reagent | Solvent | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to Room Temperature commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄)/Methanol | THF | Reflux researchgate.net |

| Aminodiborane (μ-NH₂B₂H₅) | - | - rsc.org |

| [MnBr(CO)₅] / PhSiH₃ | 2-MeTHF | 100 °C nih.gov |

Reactivity at the Indole Nitrogen (N-1 Position)

The nitrogen atom in the indole ring possesses a proton (N-H) that is weakly acidic. This proton can be removed by a strong base, such as sodium hydride (NaH) or an organolithium reagent, to generate a nucleophilic indolide anion. This anion can then react with various electrophiles.

N-Alkylation: The indolide anion readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form N-alkylated indoles. rsc.org This is a common strategy for introducing substituents at the N-1 position. The presence of electron-withdrawing groups on the indole ring, such as the fluoro and carboxylate groups in the target molecule, increases the acidity of the N-H proton, which can facilitate its deprotonation.

N-Acylation: Reaction of the indolide anion with acylating agents like acyl chlorides or acid anhydrides results in the formation of N-acylindoles. nih.govnih.gov This reaction is often used to protect the indole nitrogen during subsequent synthetic steps, as the acyl group can typically be removed later under basic conditions. thieme-connect.com Direct coupling of the indole with a carboxylic acid using reagents like DCC has also been reported, particularly for indoles bearing electron-withdrawing groups at the C5 position. researchgate.net

The choice of base and reaction conditions is crucial for achieving selective N-functionalization over potential C3-functionalization, although the latter is blocked in the title compound. nih.gov

Alkylation and Arylation Reactions

The indole nitrogen (N1) is a common site for alkylation and arylation reactions. In the presence of a base, the N-H proton can be abstracted to form an indolyl anion, which then acts as a nucleophile.

N-Alkylation: The N-alkylation of indoles is a facile process. For this compound, this reaction would be expected to proceed readily. The electron-withdrawing nature of the substituents may increase the acidity of the N-H proton, facilitating its removal. A variety of alkylating agents can be employed, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). While no specific examples for this compound are available, the general conditions for N-alkylation of substituted indoles are well-established. For instance, N-methyl, N-benzyl, and N-tosyl derivatives of 2-CF3-indoles have been prepared in high yields using NaH in DMF followed by reaction with the corresponding alkylating or sulfonylating agent.

C-Arylation: Direct C-H arylation of indoles is a powerful tool for forming carbon-carbon bonds. Transition-metal-catalyzed C-H functionalization has been extensively studied for the indole core. bohrium.com The preferred site of electrophilic attack on the indole ring is typically the C3 position. However, in this compound, this position is already substituted. Therefore, C-arylation would likely be directed to other positions, such as C2, C4, C6, or C7, often requiring a directing group or pre-functionalization (e.g., halogenation) of the indole ring. Metal-free C-H arylation of heteroarenes using diaryliodonium salts has also emerged as a viable strategy. acs.orgnih.gov

Table 1: Representative Conditions for N-Alkylation of Substituted Indoles This table is illustrative and based on general procedures for indole alkylation, as specific data for this compound is not readily available in the cited literature.

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

| Methyl Iodide | NaH | DMF | Room Temp. | High | organic-chemistry.org |

| Benzyl Bromide | K2CO3 | CH3CN | Reflux | High | organic-chemistry.org |

Protonation and Deprotonation Behavior

The acid-base properties of this compound are influenced by its substituents. The indole N-H proton is weakly acidic, with a pKa in the range of 16-17 in DMSO. The presence of the electron-withdrawing 3-fluoro and 5-methoxycarbonyl groups is expected to increase the acidity of the N-H proton, making it more susceptible to deprotonation by a suitable base.

Protonation of the indole ring typically occurs at the C3 position to form an indoleninium ion. However, the fluorine substituent at this position in this compound would likely disfavor protonation at this site due to its electron-withdrawing inductive effect.

Palladium-Catalyzed Cross-Coupling Reactions on Fluorinated Indoles

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, the molecule would typically need to be functionalized with a halide or triflate at a specific position.

Suzuki-Miyaura Coupling for Aryl Linkages

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is a versatile method for creating aryl-aryl bonds. To apply this to this compound, a halogen (e.g., Br, I) would need to be introduced at a desired position on the indole ring (e.g., C2, C4, C6, or C7). The reactivity of 3-bromo-2-CF3-indoles in Suzuki-Miyaura coupling has been demonstrated, affording 3-phenyl-2-CF3-indoles in good to excellent yields. organic-chemistry.org This suggests that a similarly halogenated derivative of this compound would be a viable substrate for this transformation.

Table 2: Conditions for Suzuki-Miyaura Coupling of a Halogenated Indole Derivative Data from a related 3-bromo-2-CF3-indole. organic-chemistry.org

| Indole Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield |

| 3-bromo-2-CF3-indole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 °C | 72% |

| N-methyl-3-bromo-2-CF3-indole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 °C | 98% |

Heck and Sonogashira Reactions

Heck Reaction: The Heck reaction couples an alkene with a halide or triflate. Similar to the Suzuki-Miyaura coupling, this would require pre-functionalization of the this compound with a suitable leaving group. Palladium-catalyzed C-H functionalization can also lead to Heck-type products.

Sonogashira Reaction: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of 3-iodo-2-CF3-indoles in the Sonogashira reaction has been shown to be dependent on the substituent on the indole nitrogen. While N-unsubstituted iodoindole primarily led to reduction, N-methyl and N-benzyl protected iodoindoles gave the desired coupled products in high yields. organic-chemistry.org This highlights the importance of the N-substituent in directing the outcome of such cross-coupling reactions.

Table 3: Sonogashira Coupling of N-Substituted 3-Iodo-2-CF3-indoles organic-chemistry.org

| Indole Substrate | Coupling Partner | Catalyst System | Solvent | Temperature | Yield |

| N-methyl-3-iodo-2-CF3-indole | Phenylacetylene | Pd(PPh3)2Cl2, CuI | Et3N | Room Temp. | ~100% |

| N-benzyl-3-iodo-2-CF3-indole | Phenylacetylene | Pd(PPh3)2Cl2, CuI | Et3N | Room Temp. | 86% |

Radical Reactions and Oxidative Transformations

The indole nucleus is susceptible to both radical and oxidative reactions. The electron-rich nature of the pyrrole ring makes it a target for electron-deficient radicals.

Radical Reactions: Computational studies have shown that the addition of electron-deficient radicals to indoles often occurs preferentially at the C2 position, in contrast to the typical C3 selectivity observed in electrophilic additions. nih.govnih.govresearchgate.net This is attributed to the greater stability of the resulting C2-substituted indole radical intermediate. nih.govnih.govresearchgate.net For this compound, with the C3 position blocked, radical functionalization at C2 would be a plausible outcome.

Oxidative Transformations: Indoles can undergo a variety of oxidative transformations. The specific outcome depends on the oxidant and the reaction conditions. For instance, the oxidation of carbon-halogen bonds to carboxylic acids has been reported, and notably, this has been achieved for challenging C-F bonds. acs.org While this was demonstrated on aliphatic and benzylic halides, it points to the possibility of transforming a C-F bond on an aromatic system under specific catalytic conditions.

Metal-Free Catalytic Processes

The development of metal-free catalytic reactions is a significant area of research, offering more sustainable and environmentally friendly synthetic routes.

Metal-Free C-H Functionalization: Metal-free direct C-H functionalization of heteroarenes provides an alternative to traditional cross-coupling methods. researchgate.net For instance, the vinylation of quinoxalin-2(1H)-ones with alkenes has been achieved under metal-free conditions using an oxidant like ammonium (B1175870) persulfate. documentsdelivered.com Similar strategies could potentially be applied to achieve C-H functionalization of the indole ring in this compound. Diaryliodonium salts are also effective reagents for the metal-free arylation of C-H bonds in heteroarenes. nih.gov

Metal-Free Borylation: Metal-free C-H borylation of indoles has been developed, providing access to valuable organoboron intermediates for subsequent coupling reactions. acs.org For example, the use of BBr3 can lead to C4- and C7-borylated indoles. acs.org

Table 4: Examples of Metal-Free C-H Functionalization of Heterocycles

| Heterocycle | Reagent | Conditions | Product | Yield | Reference |

| Quinoxalin-2(1H)-one | Styrene | (NH4)2S2O8, CH3CN, 100 °C | 3-vinylated quinoxalin-2(1H)-one | Moderate | documentsdelivered.com |

| Imidazo[1,2-a]pyridine | Diphenyliodonium salt | Base, Solvent | 3-arylated imidazo[1,2-a]pyridine | Good | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and spatial arrangement of atoms. For "Methyl 3-fluoro-1H-indole-5-carboxylate," a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

The substitution pattern of the indole (B1671886) ring can be definitively established through the analysis of chemical shifts, coupling constants, and correlation spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals for each proton on the indole core and the methyl ester group. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, generally above 8.0 ppm. The protons on the benzene (B151609) portion of the indole ring (H-4, H-6, and H-7) will show characteristic aromatic region signals. The fluorine atom at the C-3 position will influence the chemical shift and multiplicity of the adjacent C-2 proton. This H-2 proton is anticipated to appear as a doublet due to coupling with the ¹⁹F nucleus. The methyl protons of the ester group will present as a sharp singlet, typically around 3.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at the most downfield position, typically in the range of 165-170 ppm. The carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm). The C-3 carbon, being directly attached to the fluorine atom, will exhibit a large one-bond C-F coupling constant, resulting in a doublet. The chemical shifts of the other indole carbons will also be influenced by the electron-withdrawing effects of the fluorine and carboxylate groups.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. For "this compound," a single resonance is expected. The chemical shift of this signal will be characteristic of a fluorine atom attached to an sp²-hybridized carbon within an aromatic system.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | ¹⁹F Chemical Shift (ppm, predicted) | Multiplicity / Coupling Constants (predicted) |

| N-H | > 8.0 | - | - | br s |

| H-2 | ~7.5 - 8.0 | ~105 - 115 (d, ¹JCF) | - | d, J(H,F) ~ 2-4 Hz |

| C-3 | - | ~150 - 160 (d, ¹JCF) | - | - |

| H-4 | ~7.8 - 8.2 | ~120 - 125 | - | d |

| C-5 | - | ~125 - 130 | - | - |

| H-6 | ~7.2 - 7.6 | ~115 - 120 | - | dd |

| H-7 | ~7.6 - 8.0 | ~110 - 115 | - | d |

| C-8 | - | ~135 - 140 | - | - |

| C-9 | - | ~120 - 125 | - | - |

| C=O | - | ~165 - 170 | - | - |

| O-CH₃ | ~3.9 | ~52 | - | s |

| F | - | - | ~ -120 to -140 | s |

While "this compound" is a relatively rigid molecule, variable-temperature NMR studies could provide insights into any dynamic processes, such as restricted rotation around the C-C bond connecting the carboxylate group to the indole ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to confirm through-space proximity between protons, helping to solidify the conformational preferences of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are invaluable for identifying the functional groups present in a molecule.

The IR spectrum of "this compound" is expected to display characteristic absorption bands corresponding to its constituent functional groups. A prominent feature will be the N-H stretching vibration of the indole ring, typically observed as a sharp band in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the methyl ester will give rise to a strong absorption band around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the indole ring will appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is anticipated to be in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum, providing further confirmation of the indole core structure.

Interactive Data Table: Key IR and Raman Vibrational Modes

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3500 | Weak | Medium-Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong | Medium |

| Methyl C-H | Stretch | 2850 - 3000 | Medium | Medium |

| Ester C=O | Stretch | 1700 - 1720 | Medium | Strong |

| Indole C=C | Stretch | 1400 - 1600 | Strong | Medium-Strong |

| C-O Stretch | Stretch | 1200 - 1300 | Medium | Strong |

| C-F Stretch | Stretch | 1000 - 1400 | Medium | Medium-Strong |

In the solid state, intermolecular hydrogen bonding involving the indole N-H group and the carbonyl oxygen of the ester is possible. This can be investigated using IR spectroscopy by comparing the spectra of the compound in the solid state and in a dilute solution of a non-polar solvent. A shift in the N-H and C=O stretching frequencies to lower wavenumbers in the solid-state spectrum would be indicative of such interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. The electron ionization (EI) mass spectrum of "this compound" is expected to show a prominent molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation pattern will be characteristic of the indole and methyl ester functionalities. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to an [M-31]⁺ ion, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give an [M-59]⁺ ion. Fragmentation of the indole ring itself may also be observed, providing further structural confirmation.

An article focusing solely on the advanced spectroscopic and structural characterization of "this compound" cannot be generated at this time. A comprehensive search for specific experimental data for this exact compound has not yielded the necessary detailed research findings for the requested sections.

The required data, including High-Resolution Mass Spectrometry (HRMS) exact mass measurements, single-crystal X-ray crystallography data, details on its crystal packing and hydrogen bonding networks, studies on its potential polymorphism, and its specific Ultraviolet-Visible (UV-Vis) absorption maxima, are not available in the public domain through the conducted searches.

While general information and data exist for related isomers (e.g., 5-fluoro- or 6-fluoro-indoles) and analogues (e.g., indole-3-carboxylic acids), it is scientifically inaccurate to extrapolate such specific data points to this compound. The precise position of the fluorine atom and the nature of the substituents dramatically influence the compound's mass, crystal structure, intermolecular interactions, and electronic properties.

Therefore, to adhere to the instructions of providing a thorough, informative, and scientifically accurate article focused solely on this compound, the generation of the content is not possible without access to dedicated studies on this specific molecule.

Computational and Theoretical Investigations of Methyl 3 Fluoro 1h Indole 5 Carboxylate

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed for its balance of accuracy and computational cost, making it a cornerstone of modern computational chemistry. For a molecule like Methyl 3-fluoro-1H-indole-5-carboxylate, DFT calculations can elucidate a wide range of chemical properties.

The electronic structure of a molecule dictates its chemical behavior. DFT calculations can map the electron density distribution, revealing electronegative and electropositive regions. A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. For this compound, the electron-withdrawing fluorine and carboxylate groups are expected to influence the energies and spatial distribution of these orbitals significantly.

Table 1: Representative Frontier Molecular Orbital Data (Note: The following data is illustrative and based on typical values for similar aromatic esters and indole (B1671886) derivatives, as specific published data for this compound is not available.)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating character. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting character. |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO, a measure of chemical reactivity and stability. |

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the molecule's electrostatic potential (MEP). The MEP map visually represents the charge distribution, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack.

Furthermore, DFT can be used to model reaction mechanisms and determine the transition state energies, thereby predicting the most favorable reaction pathways. For an indole derivative, this could include predicting the regioselectivity of electrophilic substitution on the aromatic rings. The presence of the fluorine atom at the 3-position and the methyl carboxylate at the 5-position would be critical in directing incoming reactants.

A significant application of DFT is the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in the identification of the compound.

NMR Spectroscopy: DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in assigning the vibrational modes to specific functional groups, such as the N-H stretch of the indole, the C=O stretch of the ester, and the C-F stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations within the molecule.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's electronic properties, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment.

Even seemingly rigid molecules like this compound can exhibit conformational flexibility, particularly around single bonds such as the C-O bond of the ester group. Conformational analysis involves systematically rotating these bonds and calculating the potential energy at each step. This process generates a potential energy surface, or energy landscape, which identifies the most stable low-energy conformations (local and global minima) and the energy barriers to their interconversion. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

The properties and behavior of a molecule can be significantly altered by its solvent environment. researchgate.net Computational models can simulate these solvation effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the simulation). These simulations can predict how the molecule's conformation and electronic properties change in different solvents and provide insights into its solubility.

Molecular dynamics simulations can also be used to study the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that this compound might form with solvent molecules or other solutes. researchgate.net For instance, the indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural properties of a compound with its physicochemical characteristics. In the context of drug development, QSAR is instrumental in predicting the properties of new molecules, thereby optimizing the design and selection of candidates before their synthesis. For this compound, QSAR studies focus on understanding how its specific structural features, particularly the placement of the fluorine atom and the carboxylate group, define its physicochemical profile, which in turn influences its behavior in various chemical and biological systems.

Influence of Fluorine on Electronic Distribution and Reactivity

The substitution of a hydrogen atom with fluorine on the indole ring is a critical modification that significantly impacts the molecule's electronic properties and reactivity. Fluorine is the most electronegative element, and its introduction into an aromatic system like indole exerts a powerful influence on the distribution of electron density. acs.orgnih.gov

Below is a table summarizing the predicted effects of the 3-fluoro substitution on key physicochemical parameters relevant to QSAR analysis.

| Physicochemical Parameter | Predicted Influence of 3-Fluoro Substitution | Rationale |

| Molecular Dipole Moment | Altered magnitude and vector | Introduction of the highly polar C-F bond changes the overall charge distribution. researchgate.net |

| Electron Density of Indole Ring | Decreased | Strong negative inductive effect of fluorine withdraws electron density from the aromatic system. nih.gov |

| Molecular Electrostatic Potential (MEP) | Increased positive potential on the ring; localized negative potential around fluorine | Electron withdrawal by fluorine makes the ring more electron-deficient while fluorine itself becomes an area of high electron density. nih.gov |

| Nucleophilicity | Decreased | The electron-withdrawing nature of fluorine reduces the availability of the indole ring's π-electrons for reaction with electrophiles. chemrxiv.org |

| pKa | Lowered (increased acidity of N-H) | The inductive effect of fluorine stabilizes the conjugate base (indolide anion) after deprotonation of the N-H group. |

Crystal Structure Prediction and Polymorph Screening

Crystal structure prediction is a computational field that aims to identify the most stable crystalline arrangements (polymorphs) of a molecule from its chemical diagram alone. This process is vital in pharmaceutical development, as different polymorphs of the same compound can exhibit different physical properties, including solubility, stability, and bioavailability. Polymorph screening involves both computational prediction and experimental verification to identify and characterize these different crystal forms.

A key analog is 5-Fluoro-1H-indole-3-carboxylic acid , which differs only by the ester group. Its experimentally determined crystal structure provides a foundational template for predictive models. nih.gov In its crystal lattice, molecules form inversion dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups. These dimers are further connected into sheets by N—H⋯O hydrogen bonds. nih.gov

Another relevant structure is 6-Fluoro-1H-indole-3-carboxylic acid . nih.gov Although the fluorine atom is in a different position, its crystal structure also features dimers linked by O—H⋯O hydrogen bonds, which are then connected by N—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov This highlights common interaction patterns for fluorinated indole carboxylic acids.

Computational polymorph screening for this compound would involve generating a multitude of hypothetical crystal structures and ranking them based on their calculated lattice energies. The known structures of its carboxylic acid analogs would serve as benchmarks and starting points for this exploration. The models would specifically evaluate how the replacement of the acidic proton with a methyl group alters the hydrogen bonding capabilities—preventing the carboxylic acid dimer formation but still allowing the N-H group to act as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

The tables below present the crystallographic data for these key structural analogs.

Table 1: Crystal Data for 5-Fluoro-1H-indole-3-carboxylic acid nih.gov

| Parameter | Value |

| Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.4176 (9) |

| b (Å) | 11.073 (2) |

| c (Å) | 16.014 (3) |

| β (º) | 96.63 (3) |

| Volume (ų) | 778.1 (3) |

| Z | 4 |

Table 2: Crystal Data for 6-Fluoro-1H-indole-3-carboxylic acid nih.gov

| Parameter | Value |

| Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0054 (14) |

| b (Å) | 11.699 (2) |

| c (Å) | 9.2947 (19) |

| β (º) | 104.15 (3) |

| Volume (ų) | 738.7 (3) |

| Z | 4 |

Applications of Methyl 3 Fluoro 1h Indole 5 Carboxylate As a Research Scaffold

Design and Synthesis of Advanced Organic Materials Precursors

The indole (B1671886) framework is a privileged structure in the development of functional organic materials due to its electron-rich nature and planar geometry, which facilitate charge transport. The introduction of a fluorine atom and a methyl carboxylate group, as in Methyl 3-fluoro-1H-indole-5-carboxylate, allows for fine-tuning of the electronic properties of these materials.

Fluorination enhances the stability and modulates the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of organic semiconductors, which is critical for their application in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov Indole derivatives serve as foundational precursors for larger, polycyclic aromatic systems such as indolo[3,2-b]carbazoles, which are investigated for these very applications. nih.gov

Furthermore, fluorinated indole compounds have been synthesized as potential ligands for the construction of metal-organic frameworks (MOFs). nih.gov MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The specific stereoelectronic profile of this compound makes it a candidate for creating bespoke MOFs with tailored properties. nih.gov

Table 1: Applications of Indole Derivatives in Organic Materials

| Material Class | Precursor Type | Potential Application |

|---|---|---|

| Organic Semiconductors | Indolo[3,2-b]carbazoles | OLEDs, OPVs, OFETs |

| Metal-Organic Frameworks | Fluorinated Indole Ligands | Gas Storage, Catalysis |

Development of Fluorescent Probes and Chemical Sensors

The indole ring system, the core of the amino acid tryptophan, is inherently fluorescent. This property has been widely exploited in the development of molecular probes for biological and chemical sensing. researchgate.net The photophysical characteristics of the indole fluorophore, such as its emission wavelength and quantum yield, are highly sensitive to the local environment and can be modulated by chemical substitution. researchgate.netmdpi.com

Attaching functional groups like fluorine and methyl carboxylate to the indole scaffold can shift its emission spectrum and alter its sensitivity. For instance, some aldehyde-derivatized indoles have been shown to emit in the green region of the visible spectrum. researchgate.net Research into donor-π-acceptor (D-π-A) architectures has utilized indole as the donor component to create probes that respond to changes in environmental polarity or pH. mdpi.com These characteristics are central to the design of activatable fluorescent probes that signal the presence of specific ions or molecules, or report on enzymatic activity within living cells. nih.gov While specific studies on this compound as a probe are not widely documented, its structure is consistent with modern strategies for fluorophore design, suggesting its potential as a scaffold for novel sensors. mdpi.comacs.org

Applications in Agrochemical Research and Development

Indole derivatives are of significant interest in agriculture, serving as leads for a wide range of agrochemicals, including fungicides, insecticides, and herbicides. researchgate.netresearchgate.net The structural similarity of the indole nucleus to the natural plant hormone indole-3-acetic acid (IAA) has made it a prime target for developing plant growth regulators. frontiersin.orgnih.gov

Research has focused on synthesizing novel indole-3-carboxylic acid derivatives as potential herbicides that antagonize auxin receptors. frontiersin.orgfrontiersin.org The incorporation of fluorine into agrochemical candidates is a common strategy to enhance their biological activity and metabolic stability. Consequently, fluorinated indole derivatives, including esters like Methyl 5-fluoro-1H-indole-2-carboxylate, are recognized as important intermediates in the synthesis of new pesticides. biosynce.com The subject compound, this compound, combines the core indole scaffold, a carboxylate handle for derivatization, and a fluorine atom, making it a valuable building block in the discovery pipeline for next-generation agrochemicals. nih.gov

Table 2: Roles of Indole Derivatives in Agrochemicals

| Agrochemical Class | Role of Indole Scaffold | Example/Target |

|---|---|---|

| Herbicides | Auxin mimic/antagonist | Transport inhibitor response 1 (TIR1) protein |

| Fungicides/Insecticides | Core bioactive structure | Various fungal and insect pests |

Utilization in Dye and Pigment Chemistry

The history of indole chemistry is intrinsically linked to the famous blue dye, indigo (B80030), which is a dimer of an indole derivative. wikipedia.orgbritannica.com This historical connection underscores the potential of the indole scaffold in the field of color chemistry. Modern research continues to explore indole-based compounds for new dyes and pigments.

A closely related compound, Methyl indole-5-carboxylate, is explicitly mentioned as a reactant in the synthesis of indirubin (B1684374) derivatives. Indirubin is an isomer of indigo and is known for its red color. This demonstrates a direct pathway from indole carboxylates to colored pigments. Furthermore, enzymatic methods using fungal peroxygenases can produce indigo dyes, including halogenated versions like the historic Tyrian purple, from simple indole precursors. mdpi.com This opens up green chemistry routes for dye synthesis. The electron-donating nature of the indole ring also makes it a suitable component for D-π-A organic dyes used in applications such as dye-sensitized solar cells (DSSCs). researchgate.net

Role as a Building Block for Complex Heterocyclic Systems

This compound is a quintessential heterocyclic building block, offering multiple reactive sites for the construction of more elaborate molecular structures. organic-chemistry.orgmdpi.com The N-H proton, the ester functionality, and the aromatic rings can all be engaged in various chemical transformations, making it a versatile starting point in multi-step organic synthesis. rsc.orgdergipark.org.tr

A significant area of research involves the expansion of the indole core into larger, polycyclic systems. acs.org These fused-ring structures are prevalent in natural products and materials science. nih.govnih.gov Modern synthetic methods, including transition metal-catalyzed C-H activation and cycloaddition reactions, are frequently employed to build complex scaffolds from simpler indole precursors. acs.orgacs.org For example, indole derivatives can be used to synthesize tetracyclic and other polycyclic analogues, including indoloindoles and cyclohepta[b]indoles. acs.orgnih.gov The functional groups on this compound provide the necessary handles to participate in such cyclization strategies, enabling access to novel and complex polycyclic architectures.

The indole nucleus is a valuable component in the design of macrocycles—large cyclic molecules with diverse functions. mdpi.commdpi.com Indole-containing macrocycles have been investigated for their ability to act as synthetic receptors, selectively binding anions through hydrogen bonds formed by the indole N-H groups. elsevierpure.com The synthesis of these large rings often relies on metal-catalyzed cross-coupling reactions to achieve the final ring closure. mdpi.comresearchgate.net The bifunctional nature of building blocks like this compound, which can be derivatized at different positions, makes them suitable for incorporation into the extended chains that are the precursors to these complex macrocyclic systems. rsc.org

Mechanistic Investigations in Organic and Organometallic Catalysis

While specific studies detailing the use of this compound in mechanistic investigations of organic and organometallic catalysis are not widely documented in publicly available literature, the unique electronic nature of this molecule suggests its potential utility in this field. The introduction of a fluorine atom at the C3 position of the indole ring can serve as a sensitive probe for monitoring reaction mechanisms.

Fluorine-containing molecules are increasingly utilized in mechanistic studies due to the unique properties of the fluorine atom. Its high electronegativity can influence the reactivity of adjacent functional groups, and the ¹⁹F nucleus is a powerful tool for Nuclear Magnetic Resonance (NMR) spectroscopy. As there is no natural background signal for fluorine in most biological and organic systems, ¹⁹F NMR can provide clear and unambiguous signals, allowing researchers to track the transformation of the fluorinated scaffold through different catalytic cycles. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable insights into the formation of intermediates and transition states in a catalytic reaction.

It is plausible that this compound could be employed as a substrate or ligand in catalytic reactions to elucidate reaction pathways. For instance, in cross-coupling reactions, the electronic effects of the fluoro and carboxylate substituents would modulate the reactivity of the indole core, and changes in the ¹⁹F NMR signal could be correlated with specific steps of the catalytic cycle, such as oxidative addition or reductive elimination.

Studies on Protein-Ligand Interactions in Biochemical Systems (mechanistic studies, not therapeutic)

The fluorinated indole scaffold is of particular interest in the study of protein-ligand interactions. Although direct, non-therapeutic mechanistic studies involving this compound are not extensively reported, the broader class of fluorinated indoles serves as a valuable template for designing molecular probes to investigate binding phenomena.

The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions, which can contribute to the binding affinity and selectivity of a ligand for its protein target. nih.gov The presence of fluorine can also alter the pKa of nearby functional groups and influence the conformation of the molecule, thereby affecting its interaction with a protein's binding site. nih.gov

In the context of mechanistic biochemical studies, ¹⁹F NMR spectroscopy is a powerful technique for observing the binding of a fluorinated ligand to a protein. nih.gov Upon binding, the chemical shift of the fluorine atom in this compound would likely change, providing information on the binding event and the nature of the local environment within the protein's active site. This approach allows for the determination of binding affinities and can reveal details about conformational changes in both the ligand and the protein upon complex formation. Such studies are crucial for understanding the fundamental principles of molecular recognition in biological systems.

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis of Fluoroindole Carboxylates

The imperative for environmentally benign chemical processes has spurred the development of sustainable and green synthetic routes to fluoroindole carboxylates. Traditional methods often rely on harsh reagents, toxic solvents, and multi-step procedures, leading to significant waste generation. Future research is increasingly focused on methodologies that align with the principles of green chemistry, minimizing environmental impact while enhancing efficiency.

Emerging strategies include:

Metal-Free Synthesis: The development of synthetic pathways that avoid the use of heavy metal catalysts is a key area of interest. Metal-free approaches, such as those utilizing organic oxidants or photoredox catalysis, offer a more sustainable alternative by reducing metal contamination in the final products and waste streams. researchgate.net

Electrosynthesis: Electrochemical methods provide a powerful tool for green synthesis, using electricity as a clean reagent to drive chemical transformations. nih.gov The anodic fluorination of indole (B1671886) derivatives represents a promising avenue for the direct and controlled introduction of fluorine under mild conditions, potentially reducing the need for hazardous fluorinating agents. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for forging challenging chemical bonds. The use of light as a renewable energy source to initiate radical-based cyclizations can provide access to 3-fluoroindoles from readily available precursors, often with high selectivity and functional group tolerance. scienceblog.com

Biocatalysis: Harnessing the power of enzymes for chemical synthesis offers unparalleled selectivity and sustainability. While still a nascent field for fluoroindole synthesis, the development of engineered enzymes capable of catalyzing the fluorination or construction of the indole ring could revolutionize the production of these compounds. Biocatalytic approaches operate under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.

These green synthetic strategies are not only environmentally advantageous but also offer the potential for improved yields, selectivity, and access to novel chemical space.

Flow Chemistry and Continuous Processing for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and process control. Flow chemistry, utilizing microreactors and continuous processing, offers a transformative solution for the scalable and efficient production of fluoroindole carboxylates.

Key advantages of flow chemistry in this context include:

Enhanced Safety: The small reaction volumes within microreactors minimize the risks associated with handling hazardous reagents and exothermic reactions, which are often encountered in fluorination chemistry. nih.gov The in-situ generation and immediate consumption of reactive intermediates further enhance the safety profile of the process. microsoft.com

Improved Process Control: The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. princeton.edu This level of control is often difficult to achieve in traditional batch reactors. princeton.edu

Scalability: Scaling up production in flow chemistry is achieved by running the process for longer durations or by "numbering up" – using multiple reactors in parallel. This approach avoids the challenges associated with redesigning large-scale batch reactors.

Integration of Synthesis and Purification: Continuous flow systems can be designed to integrate reaction and purification steps, leading to a more streamlined and efficient manufacturing process.

The application of flow chemistry to classic indole syntheses, such as the Fischer indole synthesis and the Hemetsberger–Knittel reaction for indole-2-carboxylates, has already demonstrated significant improvements in efficiency and scalability. princeton.edu A concise flow synthesis of an indole-3-carboxylic ester has also been reported, highlighting the potential for applying these principles to the production of Methyl 3-fluoro-1H-indole-5-carboxylate and its analogs.

Exploration of Novel Reactivity Patterns at the Fluorine Atom

The carbon-fluorine (C-F) bond, being the strongest single bond in organic chemistry, is often considered inert. However, recent advances have begun to unlock the potential for the selective activation and functionalization of the C-F bond in fluoroaromatic compounds, including fluoroindoles. This emerging area of research promises to expand the synthetic utility of these molecules beyond their traditional role as passive structural elements.

Future research will likely focus on:

C-F Bond Activation: The development of new catalytic systems, particularly those based on transition metals, for the selective cleavage and functionalization of the C-F bond is a primary objective. scienceblog.comnih.gov This could enable the introduction of a wide range of functional groups at the fluorine-bearing position, providing access to novel derivatives with unique properties.

Hydrodefluorination and Hydroxydefluorination: Methods for the selective replacement of a fluorine atom with hydrogen or a hydroxyl group can provide access to otherwise difficult-to-synthesize indole derivatives. princeton.edu Solvent-promoted strategies for selective C-F bond activation are showing promise in this regard. princeton.edu

Visible-Light-Induced C-F Activation: The use of photochemistry to activate the C-F bond offers a mild and controlled approach to functionalization. researchgate.net This strategy has been successfully applied to the difluoroalkylation of indoles, demonstrating the potential for forming new carbon-carbon bonds at the fluorinated position. researchgate.net

Enzymatic C-F Bond Cleavage: The discovery and engineering of enzymes capable of cleaving the C-F bond would be a groundbreaking achievement in biocatalysis. nih.gov Such enzymes could offer highly selective and environmentally friendly methods for the late-stage functionalization of fluoroindoles. nih.gov

The ability to selectively manipulate the fluorine atom on the indole ring will open up new avenues for the synthesis of complex molecules and the fine-tuning of their biological and material properties.

Integration into Supramolecular Assemblies and Frameworks

The unique electronic properties and ability to participate in non-covalent interactions make fluoroindole carboxylates attractive building blocks for the construction of supramolecular assemblies and functional materials. The interplay of hydrogen bonding, π–π stacking, and halogen bonding can be harnessed to direct the self-assembly of these molecules into well-defined architectures.

Key research directions in this area include:

Crystal Engineering: The systematic study of the crystal packing of fluoroindole carboxylates can provide insights into the dominant intermolecular interactions and guide the design of crystalline materials with desired properties. The crystal structures of 5-fluoro-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid have revealed the importance of hydrogen bonding and π–π stacking in their solid-state structures.

Metal-Organic Frameworks (MOFs): The incorporation of fluoroindole carboxylates as organic linkers in MOFs can lead to materials with tailored pore sizes, functionalities, and host-guest properties. The indole nitrogen and the carboxylate group can serve as coordination sites for metal ions, while the fluorinated ring can influence the framework's stability and electronic properties.

Halogen Bonding: The fluorine atom in fluoroindoles can act as a halogen bond acceptor, participating in directional non-covalent interactions with halogen bond donors. chemeurope.com This interaction can be a powerful tool for controlling the self-assembly of these molecules in solution and in the solid state, leading to the formation of novel supramolecular structures. researchgate.netresearchgate.net

Functional Materials: The integration of fluoroindole carboxylates into supramolecular assemblies could lead to the development of materials with applications in areas such as sensing, catalysis, and drug delivery. The fluorinated nature of these building blocks can impart unique properties, such as enhanced stability and altered electronic characteristics, to the resulting materials. scitechdaily.com

The exploration of fluoroindole carboxylates in supramolecular chemistry is a promising field with the potential to yield a new generation of functional materials with precisely controlled structures and properties.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of chemical reactions are becoming indispensable tools for researchers. The application of these techniques to the synthesis of fluoroindole carboxylates can provide valuable insights into reaction pathways, the formation of intermediates, and the influence of reaction parameters on the final outcome.

Promising spectroscopic methods include:

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for real-time reaction monitoring. researchgate.net By following the changes in the NMR spectrum over time, researchers can track the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates. microsoft.com 19F NMR is particularly valuable for monitoring reactions involving fluorinated compounds, providing a sensitive and selective probe of the fluorine environment. nih.gov

In-situ FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information about the changes in functional groups during a reaction. These techniques are well-suited for monitoring reactions in solution and can be implemented in both batch and flow chemistry setups.

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. chemeurope.com The integration of in-situ spectroscopic techniques within a PAT framework can enable the development of robust and well-understood manufacturing processes for fluoroindole carboxylates. chemeurope.com

The data-rich information obtained from in-situ reaction monitoring can be used to develop kinetic models, optimize reaction conditions, and ensure the consistent and efficient production of high-quality products.

Machine Learning and AI in Predicting Synthetic Outcomes and Properties

The convergence of data science and chemistry is leading to the development of powerful machine learning (ML) and artificial intelligence (AI) tools that can accelerate the discovery and development of new molecules and materials. In the context of fluoroindole carboxylates, ML and AI have the potential to revolutionize how synthetic routes are designed, how reaction outcomes are predicted, and how molecular properties are optimized.

Emerging applications of ML and AI in this field include:

Prediction of Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the yield and selectivity of a given transformation. nih.govprinceton.eduresearchgate.net This can help chemists to identify the most promising reaction conditions and to avoid unproductive experiments, thereby saving time and resources. ucla.edu

Retrosynthesis Planning: AI-powered tools can assist in the design of synthetic routes to complex molecules by suggesting a series of viable reaction steps starting from commercially available materials. These tools can explore a vast chemical space and propose novel and efficient synthetic pathways.

In Silico Design and Property Prediction: Computational models can be used to predict the physicochemical and biological properties of virtual compounds before they are synthesized. researchgate.netnih.gov This allows for the in silico screening of large libraries of potential fluoroindole carboxylate derivatives to identify candidates with desired characteristics, such as enhanced biological activity or improved material properties. nih.gov

Discovery of Novel Compounds: AI algorithms can be used to generate entirely new molecular structures with predicted desirable properties. scienceblog.com This approach can lead to the discovery of novel fluoroindole carboxylates with unprecedented biological activities or material functions. scienceblog.com

The integration of ML and AI into the research and development workflow for fluoroindole carboxylates will undoubtedly accelerate the pace of innovation and lead to the discovery of new molecules with significant societal impact.

Development of Chiral Fluoroindole Carboxylate Derivatives

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. The development of synthetic methods for the preparation of enantiomerically pure chiral fluoroindole carboxylate derivatives is a significant area of future research. The introduction of a stereocenter into the fluoroindole scaffold can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research in this area will likely focus on:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful strategy for the synthesis of enantiomerically pure compounds. This can include asymmetric hydrogenation, alkylation, or cyclization reactions to introduce a stereocenter at a specific position on the indole ring or on a substituent.

Chiral Pool Synthesis: The use of readily available chiral starting materials, such as amino acids, to construct the fluoroindole scaffold can provide a straightforward route to chiral derivatives.

Resolution of Racemates: The separation of a racemic mixture of fluoroindole carboxylates into its individual enantiomers can be achieved through techniques such as chiral chromatography or diastereomeric salt formation.

Computational Design of Chiral Ligands: Computational methods can be used to design and optimize chiral ligands for asymmetric catalysis, leading to the development of more efficient and selective synthetic methods.

The development of a diverse toolbox of methods for the synthesis of chiral fluoroindole carboxylate derivatives will be essential for exploring their full potential as therapeutic agents and in other applications where stereochemistry is critical.

Q & A

Basic: What are the common synthetic routes for Methyl 3-fluoro-1H-indole-5-carboxylate?

Methodological Answer:

The synthesis typically involves functionalizing the indole core at specific positions. A validated approach includes:

- Step 1: Reacting a pre-functionalized indole derivative (e.g., 3-fluoroindole) with a carboxylation agent. For example, describes a CuI-catalyzed click reaction in PEG-400/DMF solvent systems to introduce triazole groups, which can be adapted for carboxylation .

- Step 2: Esterification of the carboxylic acid using methanol and a catalyst like H2SO4 under reflux.

- Alternative Route: The Fischer indole synthesis () can be modified by substituting fluoro-phenylhydrazines and appropriate keto-esters to build the indole scaffold with the desired substituents .

Basic: How is the purity and structure of this compound validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR confirms proton environments (e.g., fluorine-induced deshielding of adjacent protons), <sup>13</sup>C NMR identifies carbonyl and aromatic carbons, and <sup>19</sup>F NMR verifies fluorine presence () .

- High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., FAB-HRMS in ) .

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity using solvent systems like 70:30 ethyl acetate/hexane () .

Advanced: How does the fluorine substituent at position 3 influence the compound's reactivity and biological activity?

Methodological Answer:

- Electronic Effects: The fluorine atom’s electronegativity withdraws electron density, stabilizing intermediates in nucleophilic substitution or electrophilic aromatic substitution reactions. This alters regioselectivity in further derivatization (e.g., trifluoromethyl analogues in ) .

- Biological Implications: Fluorine enhances metabolic stability and bioavailability. For example, fluoro-indole derivatives in exhibit antiviral activity due to improved membrane permeability and resistance to enzymatic degradation .

Advanced: What challenges arise in crystallographic studies of this compound?

Methodological Answer:

- Crystal Packing: Fluorine’s small size and high electronegativity can disrupt hydrogen-bonding networks, complicating crystal growth. SHELXL ( ) is recommended for refining disordered structures due to its robust handling of anisotropic displacement parameters .

- Data Collection: High-resolution synchrotron data may be required to resolve fluorine’s electron density. ORTEP-3 ( ) aids in visualizing thermal ellipsoids and validating bond lengths/angles .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., 70:30 ethyl acetate/hexane in ) to separate polar byproducts .

- Recrystallization: Ethanol/water mixtures are ideal due to the compound’s moderate solubility in hot ethanol and poor solubility in cold water.

Advanced: How can researchers design analogues to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Substitution Patterns: Introduce substituents at positions 1, 2, or 6 (e.g., trifluoromethyl or methoxy groups) to assess electronic and steric effects on activity () .

- Bioisosteric Replacement: Replace fluorine with chlorine or bromine to compare halogen-specific interactions (see for chloro-fluoro analogues) .

- Computational Modeling: Use DFT calculations to predict substituent effects on binding affinity and solubility before synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.